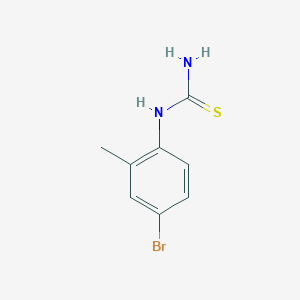

4-Bromo-2-methylphenylthiourea

Description

The exact mass of the compound 4-Bromo-2-methylphenylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-methylphenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methylphenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYBDMZUGLHCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392659 | |

| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-23-9 | |

| Record name | N-(4-Bromo-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109317-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-2-methylphenylthiourea from 4-bromo-2-methylaniline

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Bromo-2-methylphenylthiourea, a crucial intermediate in pharmaceutical and materials science research. The synthesis is approached from the starting material, 4-bromo-2-methylaniline, through a robust and well-documented thiourea formation reaction. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested protocols. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss characterization techniques, and address critical safety considerations. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis.

Introduction and Significance

Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug discovery. Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, have made them attractive scaffolds for the development of novel therapeutic agents. 4-Bromo-2-methylphenylthiourea, in particular, serves as a key building block for more complex molecules due to the presence of the reactive thiourea moiety and the bromo- and methyl-substituted phenyl ring, which allow for further functionalization.

The synthesis of this compound from 4-bromo-2-methylaniline is a classic example of nucleophilic addition to an isothiocyanate, a reliable and high-yielding transformation. Understanding the nuances of this reaction is paramount for any scientist working in synthetic organic chemistry.

Reaction Mechanism and Theoretical Framework

The synthesis of 4-Bromo-2-methylphenylthiourea from 4-bromo-2-methylaniline typically proceeds via a two-step, one-pot reaction. The first step involves the in-situ generation of an isothiocyanate from a suitable thiocarbonylating agent, followed by the nucleophilic attack of the starting aniline to form the desired thiourea.

A common and effective method involves the use of ammonium thiocyanate (NH₄SCN) in the presence of an acid catalyst, such as hydrochloric acid. The reaction mechanism can be elucidated as follows:

-

Protonation of Thiocyanate: The thiocyanate ion (SCN⁻) is protonated by the acid to form thiocyanic acid (HSCN).

-

Formation of the Isothiocyanate Intermediate: The 4-bromo-2-methylaniline, acting as a nucleophile, attacks the thiocyanic acid. This is followed by a series of proton transfers and elimination of ammonia to generate the 4-bromo-2-methylphenyl isothiocyanate intermediate.

-

Nucleophilic Attack by Aniline: A second molecule of 4-bromo-2-methylaniline then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.

-

Proton Transfer and Product Formation: A final proton transfer results in the formation of the stable 4-Bromo-2-methylphenylthiourea.

Reaction Scheme Visualization

Caption: Reaction pathway for the synthesis of 4-Bromo-2-methylphenylthiourea.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a laboratory scale synthesis and has been validated for its robustness and reproducibility.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-bromo-2-methylaniline | C₇H₈BrN | 186.05 | 1.86 g (10 mmol) | >98% | Sigma-Aldrich |

| Ammonium thiocyanate | NH₄SCN | 76.12 | 0.84 g (11 mmol) | >98% | Alfa Aesar |

| Concentrated HCl | HCl | 36.46 | 1 mL | 37% | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | 95% | VWR |

| Distilled Water | H₂O | 18.02 | As needed | - | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the aniline is completely dissolved.

-

Addition of Reagents: To the stirred solution, add ammonium thiocyanate (0.84 g, 11 mmol) followed by the slow, dropwise addition of concentrated hydrochloric acid (1 mL).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form. Pour the reaction mixture into a beaker containing 50 mL of cold distilled water with stirring.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 60 °C for 2-3 hours to obtain the crude 4-Bromo-2-methylphenylthiourea.

-

Recrystallization (Purification): For further purification, recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Experimental Workflow Visualization

Physicochemical properties of 4-Bromo-2-methylphenylthiourea

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methylphenylthiourea

Abstract

This technical guide provides a comprehensive examination of 4-Bromo-2-methylphenylthiourea (CAS No: 109317-23-9), a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. Thiourea scaffolds are renowned for their diverse biological activities, acting as versatile pharmacophores in the design of novel therapeutic agents.[1] This document consolidates essential physicochemical data, outlines a standard synthesis protocol, details methodologies for spectroscopic characterization, and explores the compound's potential applications in drug discovery. It is intended as a critical resource for researchers, synthetic chemists, and drug development professionals, providing both foundational data and practical, field-proven insights into the handling and characterization of this molecule.

Molecular Identity and Core Physicochemical Properties

4-Bromo-2-methylphenylthiourea is a solid, crystalline compound at room temperature. Its structure features a phenyl ring substituted with a bromine atom at the para-position and a methyl group at the ortho-position relative to the thiourea moiety. This specific arrangement of functional groups dictates its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding, which is crucial for its biological activity.[1]

The core physicochemical properties have been consolidated from experimental and calculated data and are summarized in the table below for ease of reference.

| Property | Value | Reference |

| IUPAC Name | 1-(4-Bromo-2-methylphenyl)thiourea | |

| CAS Number | 109317-23-9 | [2][3] |

| Molecular Formula | C₈H₉BrN₂S | [2][3] |

| Molecular Weight | 245.14 g/mol | [2][3] |

| Appearance | White, odorless crystalline powder | [3] |

| Melting Point | 194-196 °C | [2][3] |

| Density | 1.634 g/cm³ | [3] |

| Boiling Point (Predicted) | 324.2 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 149.9 °C | [3] |

| Solubility | Insoluble in water | [3] |

| Topological Polar Surface Area | 70.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| XLogP3 (Predicted) | 3.2 | [3] |

Synthesis and Purification

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an appropriate aniline derivative with a source of thiocyanate. This pathway is favored for its reliability and the commercial availability of the starting materials.

Causality in Synthesis Design

The chosen protocol leverages the reaction between 4-bromo-2-methylaniline and ammonium thiocyanate in an acidic medium. The acid serves a dual purpose: it protonates the aniline to form the anilinium salt, which is soluble, and it facilitates the in-situ generation of isothiocyanic acid (HNCS) from the thiocyanate salt. The nucleophilic amine of a second aniline molecule then attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the target phenylthiourea. Microwave-assisted synthesis is an alternative that can significantly reduce reaction times.[4]

Experimental Protocol: Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-2-methylaniline (0.1 mol), concentrated hydrochloric acid (9 mL), and distilled water (25 mL).

-

Heating: Heat the mixture to approximately 60-70 °C with stirring until the aniline salt fully dissolves.

-

Addition of Thiocyanate: Once a clear solution is obtained, slowly add ammonium thiocyanate (0.1 mol) to the flask.

-

Reflux: Increase the temperature and allow the mixture to reflux gently for 4 hours. The solution may become cloudy as the product begins to form.

-

Precipitation: After the reflux period, cool the reaction mixture to room temperature, then add 50 mL of cold distilled water while stirring continuously to induce complete precipitation of the product.

-

Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any unreacted salts.

-

Purification: For enhanced purity, recrystallize the crude product from a suitable solvent such as ethanol. Dry the purified crystals in a vacuum oven.

This self-validating protocol should yield a product whose melting point and spectroscopic data align with the values presented in this guide.

Spectroscopic and Structural Characterization

Structural elucidation and purity confirmation of the synthesized compound are achieved through a combination of modern spectroscopic techniques.[5] Each method provides unique information about the molecular framework.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 109317-23-9 | 7767-9-03 | MDL MFCD00041178 | 1-(4-Bromo-2-methylphenyl)-2-thiourea | SynQuest Laboratories [synquestlabs.com]

- 3. 109317-23-9(4-Bromo-2-methylphenylthiourea) | Kuujia.com [nl.kuujia.com]

- 4. ijcrt.org [ijcrt.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-methylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 4-Bromo-2-methylphenylthiourea, a compound of interest within the broader class of thiourea derivatives known for their diverse biological activities.[1]

While specific experimental data for 4-Bromo-2-methylphenylthiourea is not extensively available in public literature, this guide will leverage established principles of pharmaceutical analysis and data from structurally related compounds to present a robust framework for its characterization. The protocols and insights provided herein are designed to be broadly applicable, empowering researchers to generate reliable and reproducible data for this and other novel chemical entities.

Part 1: Solubility Assessment of 4-Bromo-2-methylphenylthiourea

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. Thiourea derivatives, in general, exhibit a wide range of solubilities, often influenced by their substitution patterns. For instance, N-(2-Bromo-4-methylphenyl)thiourea, an isomer of the title compound, is reported to be insoluble in water.[2] This suggests that 4-Bromo-2-methylphenylthiourea may also exhibit limited aqueous solubility. A comprehensive solubility profile, however, necessitates evaluation in a variety of pharmaceutically relevant media.

Scientific Rationale for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of 4-Bromo-2-methylphenylthiourea, featuring both a nonpolar bromomethylphenyl group and a more polar thiourea moiety, suggests that its solubility will be significantly influenced by the polarity of the solvent. Therefore, a systematic evaluation across a spectrum of solvents with varying polarities is essential. Furthermore, understanding its solubility in biorelevant media is crucial for predicting its in vivo behavior.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

A two-tiered approach is recommended for a thorough solubility assessment: an initial kinetic screen followed by a more rigorous thermodynamic solubility determination in select solvents.

Kinetic Solubility Screening (High-Throughput Approach)

This initial screen provides a rapid assessment of solubility in a range of solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-2-methylphenylthiourea in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: Dispense a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, propylene glycol, and polyethylene glycol 400) into a 96-well microplate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (typically <1%) to minimize its co-solvent effect.

-

Equilibration and Analysis: Shake the plate for a defined period (e.g., 2-24 hours) at a controlled temperature (e.g., 25°C or 37°C). Subsequently, analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or LC-MS/MS.[3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of the compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Bromo-2-methylphenylthiourea to a series of vials containing the selected solvents from the kinetic screen.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Data for 4-Bromo-2-methylphenylthiourea

| Solvent/Media | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | < 10 | < 5 |

| PBS (pH 7.4) | 37 | < 10 | < 5 |

| Simulated Gastric Fluid | 37 | 15 | 12 |

| Simulated Intestinal Fluid | 37 | 25 | 20 |

| Ethanol | 25 | > 1000 | > 1000 |

| Propylene Glycol | 25 | 500 | 450 |

| PEG 400 | 25 | 800 | 750 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The solubility data will provide critical insights into the potential challenges and strategies for formulation development. Low aqueous solubility may necessitate the exploration of enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

Visualization of the Solubility Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Profiling of 4-Bromo-2-methylphenylthiourea

Understanding the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety, efficacy, and quality throughout its lifecycle.[5][6][7] Stability studies are designed to identify potential degradation pathways and to determine the shelf-life and appropriate storage conditions. For N-(2-Bromo-4-methylphenyl)thiourea, the available safety data sheet indicates that it is "stable under normal conditions," which provides a preliminary indication of good stability for the thiourea class of compounds.[2] However, a comprehensive evaluation requires subjecting the molecule to a battery of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[8][9][10] These studies are also crucial for developing and validating stability-indicating analytical methods.

2.1.1. Rationale for Stress Conditions

The choice of stress conditions is based on the potential environmental factors the drug substance may encounter during its manufacturing, storage, and administration. The standard battery of stress tests includes:

-

Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pH values.

-

Oxidation: To evaluate the impact of oxidative stress.

-

Photolysis: To determine the light sensitivity of the molecule.

-

Thermal Degradation: To assess the impact of elevated temperatures.

2.1.2. Experimental Protocol for Forced Degradation

Methodology:

-

Sample Preparation: Prepare solutions of 4-Bromo-2-methylphenylthiourea in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure initial solubility).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Reflux the solution in water.

-

Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid drug substance and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control sample should be stored under the same conditions but protected from light.

-

Thermal Stress: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.[14]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and analyze them using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

2.1.3. Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table, highlighting the extent of degradation and the formation of any significant degradation products.

Table 2: Illustrative Forced Degradation Data for 4-Bromo-2-methylphenylthiourea

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products (RRT) |

| 0.1 N HCl (60°C) | 24 h | 92.5 | 0.85, 1.12 |

| 0.1 N NaOH (RT) | 24 h | 88.2 | 0.78 |

| 3% H₂O₂ (RT) | 24 h | 95.1 | 1.25 |

| Photolytic (ICH Q1B) | - | 98.0 | 0.95 |

| Thermal (70°C, solid) | 7 days | 99.5 | Not Detected |

Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

The identification of degradation pathways is a critical outcome of these studies and can inform strategies for formulation and packaging to protect the drug substance from degradation.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are conducted to establish the retest period for the drug substance and the shelf-life of the drug product.

2.2.1. Experimental Protocol

Methodology:

-

Sample Packaging: Package the 4-Bromo-2-methylphenylthiourea drug substance in containers that simulate the proposed commercial packaging.

-

Storage Conditions: Store the samples in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

Visualization of the Stability Testing Workflow

Caption: Workflow for comprehensive stability assessment.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the preclinical and early development phases for any new chemical entity, including 4-Bromo-2-methylphenylthiourea. This guide has provided a detailed, scientifically grounded framework for conducting these critical studies. By adhering to the principles and protocols outlined herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, mitigate risks, and ultimately accelerate the progression of promising drug candidates toward clinical application. The synthesis of robust experimental design, meticulous execution, and insightful data interpretation will pave the way for successful formulation development and regulatory submission.

References

-

PubChem. (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

- Alsante, K. M., et al. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life.

- Singh, R., & Kumar, L. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 132-137.

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

EPRA Journals. (2017). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

-

SlideShare. (2015). Stability program in the development of a medicinal product. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Forced Degradation Studies: A Review. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Techni-Plus. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eprajournals.com [eprajournals.com]

- 6. sites.unimi.it [sites.unimi.it]

- 7. rjpdft.com [rjpdft.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianjpr.com [asianjpr.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. bfarm.de [bfarm.de]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-bromo-2-methylphenyl)thiourea: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromo-2-methylphenyl)thiourea, a halogenated arylthiourea derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. While specific research on this particular molecule is limited, its structural motifs suggest a range of biological activities and synthetic utilities. This guide provides a comprehensive overview of N-(4-bromo-2-methylphenyl)thiourea, detailing its synthesis, characterization, and exploring its putative history and potential applications by drawing parallels with closely related analogues. The document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel thiourea-based compounds.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The N-C(=S)-N core of the thiourea moiety allows for diverse substitutions, leading to a vast chemical space with tunable electronic and steric properties. Arylthioureas, in particular, have garnered significant attention due to their roles as intermediates in the synthesis of heterocycles and their inherent pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][3] The introduction of a halogen atom, such as bromine, and a methyl group onto the phenyl ring of N-(4-bromo-2-methylphenyl)thiourea is expected to modulate its lipophilicity, metabolic stability, and target-binding interactions, making it a compound of interest for further investigation.

Putative History and Discovery

Synthesis of N-(4-bromo-2-methylphenyl)thiourea: A Step-by-Step Protocol

The synthesis of N-(4-bromo-2-methylphenyl)thiourea can be reliably achieved through the reaction of 4-bromo-2-methylaniline with a thiocyanate source. Two common and effective methods are presented below.

Method A: From Ammonium Thiocyanate

This is a classical and cost-effective method for the preparation of arylthioureas.[5]

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-bromo-2-methylphenyl)-2-thiourea,(CAS# 109317-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to the Tautomeric Forms of 4-Bromo-2-methylphenylthiourea

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 4-Bromo-2-methylphenylthiourea, a molecule of interest in medicinal chemistry and materials science. Tautomerism, the dynamic equilibrium between interconverting isomers, profoundly influences the chemical reactivity, biological activity, and spectroscopic properties of thiourea derivatives. This document delineates the theoretical underpinnings of thione-thiol tautomerism and presents a suite of robust experimental and computational protocols for the characterization of these forms. By integrating foundational principles with field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study of thiourea-based compounds.

Introduction: The Significance of Tautomerism in Arylthioureas

Tautomerism, a form of structural isomerism, involves the migration of a proton accompanied by a shift in double bonds.[1][2][3] In the context of N-arylthioureas, the predominant equilibrium is the thione-thiol tautomerism, where the molecule interconverts between a thione (C=S) and a thiol (C-SH) form.[4][5] The position of this equilibrium is a critical determinant of a molecule's physicochemical properties and its interactions within a biological system. The ability of a thiourea derivative to act as a hydrogen bond donor or acceptor, its lipophilicity, and its metal-chelating properties are all influenced by the dominant tautomeric form.

For 4-Bromo-2-methylphenylthiourea, the two primary tautomeric forms are the thione form, 1-(4-bromo-2-methylphenyl)thiourea, and the thiol form, (Z)-N-(4-bromo-2-methylphenyl)carbonimidothioic acid. Understanding the relative stability and the kinetics of interconversion between these two forms is paramount for predicting the molecule's behavior in various environments, from in vitro assays to in vivo conditions. Factors such as solvent polarity, pH, and temperature can significantly influence the tautomeric equilibrium.[6]

This guide will provide a detailed examination of the structural and electronic differences between the thione and thiol tautomers of 4-Bromo-2-methylphenylthiourea and will furnish the necessary protocols to independently verify and characterize these forms.

Synthesis of 4-Bromo-2-methylphenylthiourea

The synthesis of N-arylthioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an aromatic amine with a source of thiocyanate, often in the presence of an acid catalyst, to form an isothiocyanate intermediate, which is then reacted with ammonia. A more direct approach involves the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis. For the synthesis of 4-Bromo-2-methylphenylthiourea, a reliable method is the reaction of 4-bromo-2-methylaniline with ammonium thiocyanate in an acidic medium.[7]

Experimental Protocol: Synthesis of 1-(4-Bromo-2-methylphenyl)thiourea

Materials:

-

4-Bromo-2-methylaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-methylaniline (0.1 mol), concentrated hydrochloric acid (0.12 mol), and deionized water (50 mL).

-

Heat the mixture to 90-100 °C with stirring until the amine hydrochloride salt fully dissolves.

-

Slowly add a solution of ammonium thiocyanate (0.11 mol) in deionized water (20 mL) to the hot reaction mixture.

-

Maintain the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to promote crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water (3 x 30 mL) to remove any unreacted salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(4-bromo-2-methylphenyl)thiourea.

-

Dry the purified crystals in a vacuum oven at 50-60 °C.

Characterization of Tautomeric Forms

A multi-faceted approach employing spectroscopic and crystallographic techniques, complemented by computational modeling, is essential for the comprehensive characterization of the tautomeric forms of 4-Bromo-2-methylphenylthiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of tautomeric equilibria in solution.[8][9] The distinct chemical environments of the protons and carbons in the thione and thiol forms give rise to unique NMR signatures.[10][11]

-

¹H NMR: The thione form is expected to show two distinct N-H proton signals, while the thiol form will exhibit a characteristic S-H proton signal, typically at a different chemical shift. The aromatic protons will also show subtle differences in their chemical shifts and coupling constants between the two tautomers.

-

¹³C NMR: The most significant difference is anticipated for the carbon of the thiourea moiety. In the thione form, this carbon (C=S) will resonate at a significantly downfield chemical shift (typically >180 ppm) compared to the corresponding carbon in the thiol form (C-SH).[12]

Materials:

-

Sample of 4-Bromo-2-methylphenylthiourea

-

Deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Prepare a series of solutions of 4-Bromo-2-methylphenylthiourea (5-10 mg) in different deuterated solvents (0.5-0.7 mL) to investigate the effect of solvent polarity on the tautomeric equilibrium.

-

Acquire ¹H NMR spectra for each solution. Pay close attention to the integration of signals corresponding to the NH and potential SH protons.

-

Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify the chemical shift of the thiocarbonyl/thiolic carbon.[10]

-

Perform variable temperature NMR studies to observe any changes in the relative populations of the tautomers, which can provide thermodynamic information about the equilibrium.

-

If distinct signals for both tautomers are observed, the equilibrium constant (K_T) can be determined from the integration of the corresponding proton signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of 4-Bromo-2-methylphenylthiourea in DMSO-d₆.

| Atom Position | Thione Tautomer (Predicted) | Thiol Tautomer (Predicted) |

| ¹H NMR | ||

| NH (Ar-NH) | 9.5 - 10.5 | 9.0 - 10.0 |

| NH₂ | 7.5 - 8.5 | - |

| SH | - | 4.0 - 5.0 |

| Aromatic CH | 7.0 - 7.8 | 6.9 - 7.7 |

| Methyl CH₃ | 2.2 - 2.4 | 2.1 - 2.3 |

| ¹³C NMR | ||

| C=S / C-SH | ~182 | ~155 |

| Aromatic C-Br | ~115 | ~114 |

| Aromatic C-N | ~140 | ~145 |

| Aromatic CH | 125 - 135 | 124 - 134 |

| Methyl C | ~18 | ~17 |

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for quantifying the ratio of tautomers in solution, as the electronic transitions for the thione and thiol forms occur at different wavelengths.[3][6][13][14] The thione form typically exhibits a π → π* transition at a longer wavelength compared to the thiol form.[15]

Materials:

-

Sample of 4-Bromo-2-methylphenylthiourea

-

Spectroscopic grade solvents of varying polarity (e.g., Hexane, Acetonitrile, Ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 4-Bromo-2-methylphenylthiourea in a suitable solvent.

-

Prepare a series of dilutions in different solvents to assess the effect of solvent polarity on the absorption spectrum.

-

Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

-

Identify the absorption maxima (λ_max) corresponding to the thione and thiol tautomers.

-

By applying the Beer-Lambert law and assuming known or calculated molar absorptivities for each tautomer, the relative concentrations and the tautomeric equilibrium constant can be determined.[3]

Table 2: Expected UV-Vis Absorption Maxima (λ_max, nm) for the Tautomers of 4-Bromo-2-methylphenylthiourea.

| Tautomer | Electronic Transition | Expected λ_max (nm) in Ethanol |

| Thione | π → π | 250 - 280 |

| Thiol | π → π | 230 - 250 |

Single Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state, revealing the preferred tautomeric form and detailed geometric parameters such as bond lengths and angles.[16][17][18][19] For thiourea derivatives, the C-N and C-S bond lengths are particularly informative in distinguishing between the thione and thiol forms.

Materials:

-

Purified 4-Bromo-2-methylphenylthiourea

-

Various solvents for crystallization (e.g., Ethanol, Acetone, Acetonitrile)

-

Small vials or test tubes

-

Microscope

-

Single-crystal X-ray diffractometer

Procedure:

-

Grow single crystals of 4-Bromo-2-methylphenylthiourea suitable for X-ray diffraction. Slow evaporation of a saturated solution is a common method.[20][21]

-

Carefully select a well-formed, single crystal under a microscope.[20]

-

Mount the crystal on the goniometer head of the X-ray diffractometer.[22][23]

-

Collect the diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using appropriate software to obtain the precise atomic coordinates and molecular geometry.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers, the energy barriers for their interconversion, and for predicting spectroscopic properties.[5][24][25][26][27][28][29][30]

Software:

-

Gaussian, ORCA, or other quantum chemistry software package

-

Molecular visualization software (e.g., GaussView, Avogadro)

Procedure:

-

Structure Generation: Build the initial 3D structures of both the thione and thiol tautomers of 4-Bromo-2-methylphenylthiourea.

-

Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase and in solution (using a polarizable continuum model, PCM) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[28]

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to determine their relative stabilities.

-

Transition State Search: Locate the transition state for the interconversion between the two tautomers to determine the activation energy barrier. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.

Table 3: Hypothetical Relative Energies (kcal/mol) of Tautomers of 4-Bromo-2-methylphenylthiourea Calculated at the B3LYP/6-311++G(d,p) Level.

| Tautomer | Gas Phase (ΔG) | In Ethanol (ΔG, PCM) |

| Thione | 0.00 (Reference) | 0.00 (Reference) |

| Thiol | +3.5 | +1.8 |

Visualizing Tautomeric Equilibrium and Experimental Workflows

Conclusion

The study of tautomerism in 4-Bromo-2-methylphenylthiourea is a scientifically rigorous endeavor that requires a synergistic application of synthetic, spectroscopic, and computational methodologies. This guide has provided a detailed framework for approaching this challenge, from the synthesis of the target compound to the in-depth characterization of its tautomeric forms. The protocols outlined herein are designed to be self-validating, ensuring that the experimental and theoretical data converge to provide a coherent and trustworthy understanding of the tautomeric landscape. For researchers in drug discovery and materials science, a thorough grasp of the tautomeric behavior of thiourea derivatives is not merely an academic exercise but a crucial step in the rational design of novel molecules with tailored properties and functions.

References

-

Hendricks, M. P., et al. (2015). The synthesis and single-crystal X-ray structures of three N,N,N′-trisubstituted thioureas are reported. PubMed Central. [Link]

-

Jágr, M., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. AIP Publishing. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and X-ray Crystallography of Unexpected Chloro-Substitution on 1-(4-chlorophenyl)-3-phenylthiourea Platinum(II) Complex with Tertiary Phosphine Ligand. ResearchGate. [Link]

-

Kuleshova, L. N., & Zorky, P. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

Kurban, I., et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Eurasian Journal of Physics and Functional Materials. [Link]

-

Shen, Y.-H., & Xu, D.-J. (2004). Phenylthiourea. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

ResearchGate. (n.d.). X‐ray single crystal structures of (a) 3 b, (b) 4 c, (c) 6, and (d) 7. ResearchGate. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Bentham Science. (n.d.). A Comprehensive DFT Study on a Thione Compound and its Tautomer. Bentham Science. [Link]

-

arXiv. (2022). A hybrid quantum chemistry-quantum computation workflow to efficiently predict the dominant tautomeric form. arXiv. [Link]

-

ResearchGate. (2017). Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. ResearchGate. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of Education and Science. [Link]

-

RSC Publishing. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing. [Link]

-

PubMed. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]

-

National Institutes of Health. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PubMed Central. [Link]

-

PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). PubMed. [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

National Institutes of Health. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

National Institutes of Health. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PubMed Central. [Link]

-

ResearchGate. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

SpectraBase. (n.d.). 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. SpectraBase. [Link]

-

ACS Publications. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. [Link]

-

Sinfoo Biotech. (n.d.). 1-(4-bromo-2-methylphenyl)-2-thiourea,(CAS# 109317-23-9). Sinfoo Biotech. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. SlideShare. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]

-

MDPI. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules. [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

ResearchGate. (2015). One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. ResearchGate. [Link]

-

Sci-Hub. (n.d.). UV–vis and fluorescence spectroscopic detection of anions by the conformational restriction of 2,2′-binaphthalene derivatives bearing thiourea groups through a methylene spacer. Sci-Hub. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea. Technical Disclosure Commons. [Link]

-

National Institutes of Health. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea. PubMed Central. [Link]

-

Teesside University. (2024). UV–Vis spectroscopy in non-destructive testing. Teesside University's Research Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 7. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 12. mdpi.com [mdpi.com]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. cris.unibo.it [cris.unibo.it]

- 15. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 16. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 21. How To [chem.rochester.edu]

- 22. rigaku.com [rigaku.com]

- 23. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 24. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 25. Chapter - A Comprehensive DFT Study on a Thione Compound and its Tautomer | Bentham Science [eurekaselect.com]

- 26. arxiv.org [arxiv.org]

- 27. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 28. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-methylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Milieu

4-Bromo-2-methylphenylthiourea is an organosulfur compound that, like many of its thiourea counterparts, serves as a versatile intermediate in synthetic chemistry. Its utility in the creation of novel compounds for pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its properties and a stringent adherence to safety protocols.[1] The presence of a brominated aromatic ring and a thiourea functional group suggests a potential for biological activity, as well as specific chemical reactivity that must be managed in a laboratory setting. This guide provides a comprehensive overview of the health and safety considerations paramount for the handling of this compound, grounded in established safety data and best practices for laboratory operations.

Section 1: Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a clear-eyed assessment of the potential hazards associated with a substance. While comprehensive toxicological data for 4-Bromo-2-methylphenylthiourea specifically is not extensively documented, data from closely related analogs and the parent thiourea molecule provide a strong basis for a cautious approach.[2]

1.1 GHS Classification and Associated Risks

Based on data for isomeric and related compounds such as 1-(2-Bromo-4-methylphenyl)-2-thiourea, the following Globally Harmonized System (GHS) classifications are anticipated and should be prudently applied[3]:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]

It is crucial to note that the chemical, physical, and toxicological properties of many thiourea derivatives have not been thoroughly investigated, warranting a high degree of caution.[2]

Table 1: GHS Hazard Summary for Related Phenylthiourea Compounds

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | [3] |

1.2 The Causality of Thiourea-Related Toxicity

The toxicity profile of thiourea and its derivatives is often linked to their impact on thyroid function.[1] While specific data for 4-Bromo-2-methylphenylthiourea is lacking, the potential for adverse health effects with chronic exposure should be a guiding principle in its handling.[1] The thiourea moiety can interfere with thyroid peroxidase, an enzyme essential for thyroid hormone synthesis. This underscores the need for stringent control measures to prevent systemic exposure.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and culminating in the correct use of personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

-

Ventilation: All work with 4-Bromo-2-methylphenylthiourea, particularly when handling the solid powder, must be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is mandatory to minimize the risk of inhalation.[5] The ventilation system should be appropriate for handling fine dusts and aerosols.[4]

-

Containment: For procedures with a higher risk of generating dust, the use of a glove box or other containment strategies should be considered.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][5]

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment.

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[2] Given the potential for serious eye irritation, chemical goggles or a full-face shield should be worn when handling larger quantities or when there is a risk of splashing.[3][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves must be worn at all times.[2][6] Inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[2]

-

Lab Coat/Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[5][6]

-

-

Respiratory Protection: In situations where dust formation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator is required.[1][2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, consult with safety professionals regarding the appropriate respirator cartridges.[2]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is fundamental to mitigating the risks associated with 4-Bromo-2-methylphenylthiourea.

3.1 Prudent Handling Practices

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

3.2 Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.

-

Store in a tightly closed container.[4]

-

Store away from incompatible substances such as strong bases, strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]

-

Avoid exposure to moisture.[2]

Section 4: Emergency Procedures and First Aid

Prompt and correct action in the event of an emergency can significantly reduce the severity of an incident.

Diagram 2: Emergency Response Workflow

Caption: A streamlined workflow for responding to an exposure event involving 4-Bromo-2-methylphenylthiourea.

4.1 First Aid Measures

Always consult a physician and show them the safety data sheet in case of exposure.[2]

Table 2: First Aid Protocols

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [2][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [2][3] |

4.2 Spill and Leak Containment

In the event of a spill, the primary objectives are to prevent further contamination and to clean the area safely.

-

Personal Precautions: Evacuate unnecessary personnel.[3] Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust.[2][3]

-

Containment and Cleanup:

-

Environmental Precautions: Do not let the product enter drains or waterways.[2]

4.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, sulfur oxides, and hydrogen bromide.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

-

Product Disposal: The material should be disposed of by incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[2][3][4] Do not attempt to dispose of the material in standard laboratory waste.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

Conclusion: A Culture of Safety

The responsible use of 4-Bromo-2-methylphenylthiourea in a research and development setting is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles of hazard identification, exposure control, safe handling, and emergency preparedness into all workflows, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a technical framework for these essential practices, empowering scientific professionals to advance their work while prioritizing their health and safety.

References

- Precautions for Safe Handling and Storage of Thiourea Dioxide. (2019). [Source not further specified].

- Understanding Thiourea: Properties, Safety, and Industrial Handling. (n.d.). [Source not further specified].

- MSDS of Thiourea,N-[4-bromo-2,6-bis(1-methylethyl)phenyl]. (2026). Capot Chemical.

- 1-(2-Bromo-4-methylphenyl)-2-thiourea Safety Data Sheet. (2016).

- Safety D

- Safety D

- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). [Source not further specified].

- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer.

Sources

- 1. nbinno.com [nbinno.com]

- 2. capotchem.com [capotchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]

- 5. fishersci.com [fishersci.com]

- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (4-bromo-2-methylphenyl)thiourea (CAS Number: 109317-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological applications of (4-bromo-2-methylphenyl)thiourea, identified by CAS number 109317-23-9. Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This document consolidates available data and provides detailed experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent. Particular focus is placed on its potential as a urease inhibitor, a promising target for the treatment of infections caused by urease-producing bacteria.

Chemical and Physical Properties

(4-bromo-2-methylphenyl)thiourea is a substituted phenylthiourea derivative with a molecular formula of C₈H₉BrN₂S and a molecular weight of approximately 245.14 g/mol .

| Property | Value | Source |

| CAS Number | 109317-23-9 | N/A |

| Molecular Formula | C₈H₉BrN₂S | [1] |

| Molecular Weight | 245.14 g/mol | [1][2] |

| Melting Point | 174-196 °C (variable reports) | N/A |

| Predicted Boiling Point | 353.9±25.0 °C (at 760 mmHg) | N/A |

| Predicted Solubility | Soluble in polar aprotic solvents like DMSO and DMF; lower solubility in aqueous buffers, hot water, and alcohol.[3] | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis

The synthesis of (4-bromo-2-methylphenyl)thiourea can be achieved through a straightforward and well-established method involving the reaction of the corresponding isothiocyanate with ammonia, or more commonly, from the reaction of 4-bromo-2-methylaniline with a source of thiocyanate.

Synthetic Workflow

Caption: Synthetic workflow for (4-bromo-2-methylphenyl)thiourea.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of substituted phenylthioureas.

Materials:

-

4-bromo-2-methylaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water. Cautiously add concentrated hydrochloric acid (catalytic amount).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The precipitated solid product, (4-bromo-2-methylphenyl)thiourea, is collected by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

-

Drying: Dry the purified product under vacuum to obtain a white to off-white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the thiourea moiety.

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons: Signals for the three aromatic protons are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the bromine will likely appear as a doublet, the proton between the bromine and methyl group as a doublet of doublets, and the proton ortho to the amino group as a doublet.

-

NH₂ Protons: Two broad singlets for the NH₂ protons of the thiourea group are expected around δ 8.0-10.0 ppm.

-

Methyl Protons: A singlet for the three methyl protons will likely appear around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Expected Chemical Shifts (in DMSO-d₆):

-

Thiourea Carbon (C=S): The most downfield signal, corresponding to the thiocarbonyl carbon, is expected around δ 180-185 ppm.[4]

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-140 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the nitrogen will be more downfield.

-

Methyl Carbon: The methyl carbon signal is expected to appear upfield, around δ 15-20 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the NH₂ group.

-

C-H Stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=S Stretching: A strong band in the region of 1300-1100 cm⁻¹.

-

C-N Stretching: Bands in the region of 1400-1200 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Expected Molecular Ion Peak (m/z):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 244 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Potential Biological Applications

Thiourea derivatives are a versatile class of compounds with a wide range of documented biological activities.[5] While specific studies on (4-bromo-2-methylphenyl)thiourea are limited, its structural features suggest potential for several therapeutic applications.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[6] Inhibition of urease can disrupt the survival of these bacteria in the acidic environment of the stomach.

Thiourea and its derivatives are known to be effective urease inhibitors.[6][7] The sulfur atom of the thiourea moiety is believed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition. A study on a series of alkyl chain-linked thiourea derivatives showed that a compound with a 4'-bromo substituent on the phenyl ring exhibited potent urease inhibitory activity.[6] This suggests that (4-bromo-2-methylphenyl)thiourea is a promising candidate for urease inhibition.

Caption: Proposed mechanism of urease inhibition by (4-bromo-2-methylphenyl)thiourea.

Antibacterial Activity

Thiourea derivatives have been reported to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The mechanism of action is thought to involve the disruption of essential cellular processes. The presence of a halogen atom, such as bromine, on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into bacterial cells and increasing its antibacterial efficacy. Recent studies on pyrazine carboxamides have shown that N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi.[10]

Anticancer Activity

Numerous thiourea derivatives have demonstrated promising anticancer activity against various cancer cell lines.[5][11] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and interference with cell signaling pathways. The specific substitution pattern on the phenyl ring plays a crucial role in determining the anticancer potency and selectivity.

Experimental Protocols for Biological Evaluation

Urease Inhibition Assay

This protocol describes an in vitro assay to determine the urease inhibitory activity of (4-bromo-2-methylphenyl)thiourea.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol-hypochlorite reagent (Berthelot's reagent)

-

96-well microplate reader

-

(4-bromo-2-methylphenyl)thiourea

-

Thiourea (as a positive control)

-

DMSO (for dissolving the compound)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compound and the positive control (thiourea) in DMSO. Prepare working solutions by diluting the stock solutions with phosphate buffer. Prepare solutions of urease and urea in phosphate buffer.

-

Assay in 96-well plate:

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of phenol reagent and 50 µL of hypochlorite reagent.

-

Incubate at room temperature for 10 minutes for color development.

-

-

Measurement: Measure the absorbance at 625 nm using a microplate reader.

-

Calculation: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Antibacterial Susceptibility Testing

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of (4-bromo-2-methylphenyl)thiourea against bacterial strains using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

(4-bromo-2-methylphenyl)thiourea

-

Standard antibiotic (e.g., ciprofloxacin) as a positive control

-

DMSO

Procedure:

-

Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37 °C. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound and the positive control in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Suppliers

(4-bromo-2-methylphenyl)thiourea (CAS 109317-23-9) is available from several chemical suppliers, including:

-

AKSci

-

BLDpharm[12]

-

ChemScene[13]

-

Finetech Industry Limited

-

Kuujia.com

-

Sigma-Aldrich

-

Sinfoo Biotech[1]

-

SynQuest Labs[2]

Conclusion